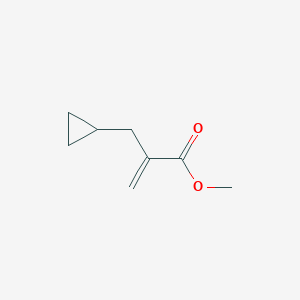
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitrypanosomal Activity
This compound has been tested for its antitrypanosomal activity , which is crucial in the fight against sleeping sickness . Sleeping sickness is a neglected tropical disease caused by the protozoa Trypanosoma brucei . The compound’s efficacy against the Trypanosoma brucei rhodesiense strain has been a subject of research, with the goal of finding new treatments with fewer side effects compared to current drugs like melarsoprol .
Anti-Plasmodial Properties
Another significant application is in the treatment of malaria . The compound has been evaluated for its anti-plasmodial properties against Plasmodium falciparum NF54 , a causative organism of malaria. The search for new antiplasmodial compounds is critical due to the emergence of resistance to artemisinin combination therapies .
Cytotoxicity Assessment
The cytotoxic properties of this compound have been determined using L-6 cells (rat skeletal myoblasts). This is important for assessing the safety profile of the compound and its potential side effects on healthy cells .
Structural Modifications and Activity Correlation
Research has also focused on understanding how structural modifications of the compound affect its biological activity. This includes studying the influence of substitutions on the amino group and the phenyl ring, which can lead to variations in antitrypanosomal and antiplasmodial activities .
Drug Development and Therapeutic Agents
Due to its biological activities, this compound is a candidate for drug development, particularly as a therapeutic agent for diseases like leukemia . It could potentially inhibit the activity of tyrosine kinases, which are significant in the pathogenesis of leukemia .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2,5-dimethylphenyl isocyanate to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiouracil, which is then reacted with 3,4-difluorobenzoyl chloride to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide. This intermediate is then reacted with 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid to form the final compound, N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2,5-dimethylphenyl isocyanate", "3,4-difluorobenzoyl chloride", "6-oxo-1,6-dihydropyrimidine-5-carboxylic acid" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent and base to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiouracil.", "N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a suitable solvent and base to form N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide.", "N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio-3,4-difluorobenzamide is then reacted with 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid in the presence of a suitable solvent and base to form the final compound, N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Numéro CAS |
888425-69-2 |
Nom du produit |
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Formule moléculaire |
C21H19F2N5O3S |
Poids moléculaire |
459.47 |
Nom IUPAC |
N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-3-4-11(2)15(7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-6-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clé InChI |
ZGUVCCZGMWRPMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)

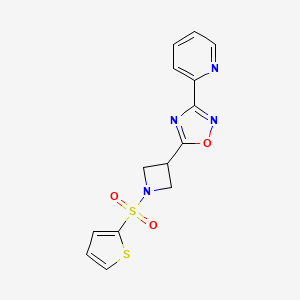
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)

![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)
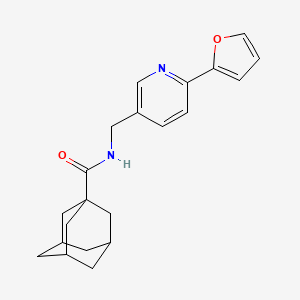
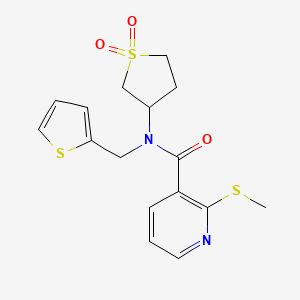
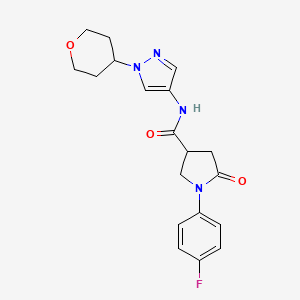
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
